molecular formula C20H31N3O2 B2622797 2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2175978-45-5

2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2622797
CAS No.: 2175978-45-5
M. Wt: 345.487
InChI Key: ZIUBHNGOYANQLD-UHFFFAOYSA-N
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Description

The compound 2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a structurally complex molecule featuring a cinnolin-3-one core fused with a hexahydrocinnoline scaffold. A piperidin-4-ylmethyl group is attached to the cinnolinone moiety, further substituted at the nitrogen atom by a 1-hydroxycyclopentylmethyl side chain.

Properties

IUPAC Name

2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c24-19-13-17-5-1-2-6-18(17)21-23(19)14-16-7-11-22(12-8-16)15-20(25)9-3-4-10-20/h13,16,25H,1-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUBHNGOYANQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4(CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key differences lie in the substituents attached to the piperidine ring, which significantly influence molecular weight, solubility, and likely biological activity.

Structural and Functional Group Differences

However, the cyclopentyl group may reduce metabolic stability.

Analog 1 (CAS 2097933-07-6): Substituent: 1-(4-Fluorophenyl)cyclopropanecarbonyl Properties: The fluorophenyl group introduces hydrophobicity and electron-withdrawing effects, likely enhancing membrane permeability and metabolic stability.

Analog 2 (CAS 2097922-09-1) :

  • Substituent: 5-(Trifluoromethyl)pyridin-2-yl
  • Properties: The trifluoromethyl group is strongly lipophilic and electronegative, favoring blood-brain barrier penetration. The pyridine ring may engage in hydrogen bonding or π-π interactions with biological targets .

Physicochemical and Commercial Comparison

Parameter Target Compound Analog 1 (CAS 2097933-07-6) Analog 2 (CAS 2097922-09-1)
Molecular Formula Not available C24H28FN3O2 C21H21F3N4O
Molecular Weight Not available 409.50 g/mol 402.42 g/mol
Key Substituent 1-Hydroxycyclopentylmethyl 4-Fluorophenyl cyclopropanecarbonyl 5-Trifluoromethylpyridin-2-yl
Solubility (Predicted) Moderate (hydroxyl group) Low (fluorinated, hydrophobic) Low (CF3, pyridine)
Price (USD) Not available $8/1g Custom synthesis only
Availability Not listed Commercially stocked Requires bespoke synthesis

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